2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
CAS No.: 1040668-52-7
Cat. No.: VC8199340
Molecular Formula: C19H17BrN2O2S
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040668-52-7 |
|---|---|
| Molecular Formula | C19H17BrN2O2S |
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | 2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H17BrN2O2S/c1-12-6-7-13(2)16(8-12)22-18(23)11-25-19-21-10-17(24-19)14-4-3-5-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23) |
| Standard InChI Key | AHDNUDRHBLYQOI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Analysis
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇BrN₂O₂S | |
| Molecular Weight | 417.3 g/mol | |
| Calculated LogP | ~3.2 (estimated) | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 4 (amide O, oxazole N, S=O) |
The bromine atom at the phenyl para position enhances electrophilicity, potentially facilitating interactions with nucleophilic residues in biological targets .
Synthetic Methodology and Characterization
Proposed Synthesis Pathways
While explicit synthetic details for this compound are unavailable in public literature, its structure suggests a multi-step route involving:
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Oxazole Ring Formation: Cyclocondensation of a brominated β-ketoamide with a thioamide precursor under dehydrating conditions.
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Sulfanyl Acetamide Coupling: Thiol-ene "click" chemistry between the oxazole-thiol intermediate and chloroacetamide derivatives.
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Buchwald-Hartwig Amination: Introduction of the 2,5-dimethylphenyl group via palladium-catalyzed cross-coupling .
Analytical Characterization
Critical characterization data would likely include:
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¹H NMR: Resonances at δ 7.8–8.1 ppm (oxazole C-H), δ 2.3 ppm (methyl groups), and δ 10.2 ppm (amide NH) .
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HRMS: Molecular ion peak at m/z 417.0321 (C₁₉H₁₇⁷⁹BrN₂O₂S⁺).
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X-ray Crystallography: Predicted planar geometry with dihedral angles <20° between aromatic rings .
Biological Activity and Mechanistic Insights
Hypothesized Target Engagement
Structural analogs featuring bromophenyl-oxazole motifs demonstrate activity against:
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KCNQ Potassium Channels: Modulation of neuronal excitability, as seen in compounds with similar acetamide-thioether linkages .
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ROR-γ Nuclear Receptors: Transcriptional regulation in autoimmune diseases, suggested by patent WO2018138362A1 .
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Microbial Enzymes: Inhibition of bacterial UDP-N-acetylmuramate dehydrogenase via bromine-mediated halogen bonding .
Structure-Activity Relationship (SAR) Considerations
Comparative analysis with the dimethoxyphenyl analog (CAS 1040667-43-3) reveals:
| Feature | Dimethylphenyl Derivative | Dimethoxyphenyl Analog |
|---|---|---|
| Solubility | Lower (logP ~3.2) | Higher (logP ~2.8) |
| Metabolic Stability | Enhanced (methyl groups) | Reduced (demethylation risk) |
| Target Affinity | Prefers hydrophobic pockets | Favors polar interactions |
The 2,5-dimethyl substitution likely improves membrane permeability but may reduce aqueous solubility—a critical trade-off in CNS-targeted therapeutics .
Research Applications and Future Directions
Computational Modeling Predictions
Docking studies of analogous compounds predict:
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Strong binding to KCNQ2/3 channels (ΔG = -9.2 kcal/mol) via bromine-Arg213 interactions .
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Moderate ROR-γ LBD occupancy (Ki ~450 nM) through acetamide-helix 12 contacts .
Challenges and Innovation Opportunities
Current Limitations
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No in vivo efficacy or toxicity data reported.
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Synthetic routes require optimization for enantiomeric purity.
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Limited understanding of off-target effects on cytochrome P450 enzymes.
Recommended Research Priorities
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Proteome-wide Binding Assays: Identify off-targets using thermal shift profiling.
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Metabolite Identification: Characterize hepatic degradation pathways.
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Co-crystallization Studies: Resolve target-bound structures for rational design.
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